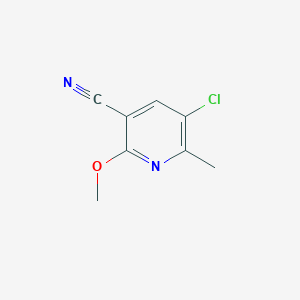
5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a substituted pyridine derivative, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 2nd position, a methyl group at the 6th position, and a nitrile group at the 3rd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile typically involves the chlorination of 2-methoxy-6-methyl-3-pyridinecarbonitrile. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of functional groups like the nitrile and methoxy groups can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methyl-3-pyridinecarbonitrile
- 5-Chloro-2-methoxy-3-pyridinecarbonitrile
- 6-Chloro-3-pyridinecarbonitrile
Uniqueness
5-Chloro-2-methoxy-6-methyl-3-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
特性
CAS番号 |
88818-89-7 |
|---|---|
分子式 |
C8H7ClN2O |
分子量 |
182.61 g/mol |
IUPAC名 |
5-chloro-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-5-7(9)3-6(4-10)8(11-5)12-2/h3H,1-2H3 |
InChIキー |
GDFBSBKNSMCTAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)OC)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



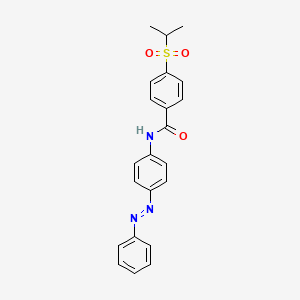
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
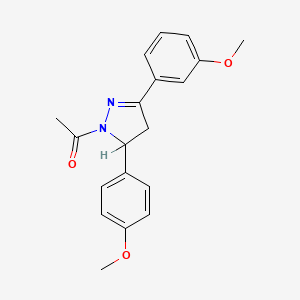
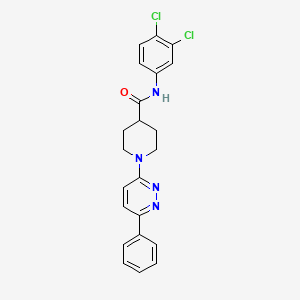
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
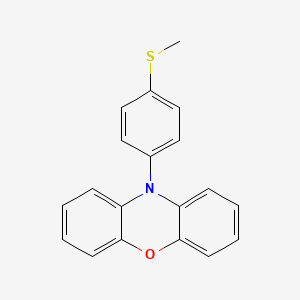
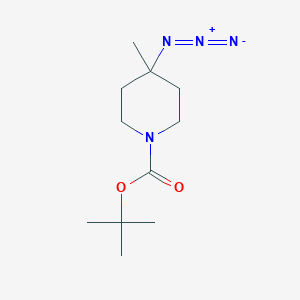
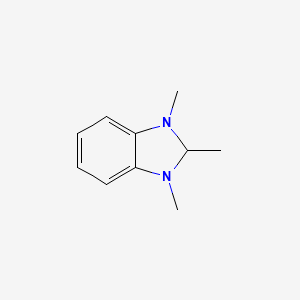
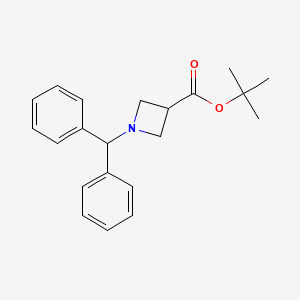
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
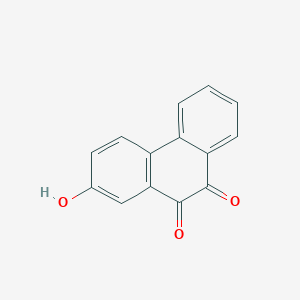
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
